Hericenone D

概要

説明

Hericenone D is a compound that is found in the Hericium erinaceus, also known as the Lion’s Mane mushroom. This mushroom has been used in traditional medicine for its various health benefits.

Synthesis Analysis

The synthesis of Hericenone D involves complex organic chemistry processes. It’s typically extracted from the Lion’s Mane mushroom rather than synthesized in a lab.Molecular Structure Analysis

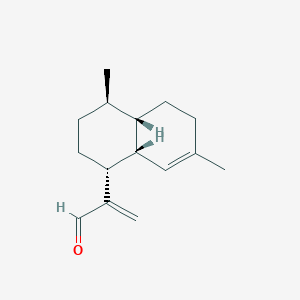

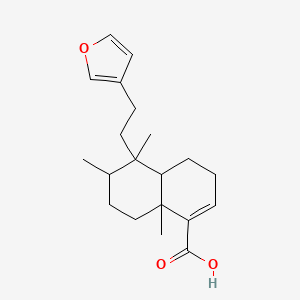

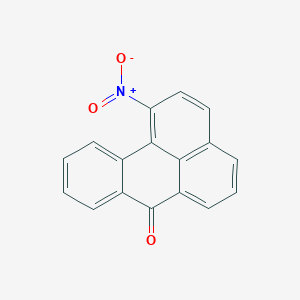

Hericenone D is a small molecule with a complex structure. Its molecular structure includes several rings and functional groups, which contribute to its biological activity.Chemical Reactions Analysis

Hericenone D, like other organic compounds, can undergo various chemical reactions. These reactions depend on the conditions and the presence of other reactants.Physical And Chemical Properties Analysis

As an organic compound, Hericenone D has specific physical and chemical properties, including its melting point, boiling point, solubility, and stability. These properties can affect how it’s stored and used.科学的研究の応用

Neuroprotective and Nerve Growth Factor-Stimulating Properties

Hericenone D, found in the mushroom Hericium erinaceum, exhibits properties that stimulate the synthesis of Nerve Growth Factor (NGF). This is significant because NGF plays a crucial role in the growth, maintenance, and survival of nerve cells, including brain cells. The stimulation of NGF synthesis by Hericenone D suggests its potential application in treating or preventing neurodegenerative diseases and in aiding nerve regeneration (Kawagishi et al., 1991).

Anti-Inflammatory Effects

Research indicates that Hericenone D, along with other compounds from Hericium erinaceum, demonstrates anti-inflammatory properties. This is particularly notable in inhibiting the production of nitric oxide in cell cultures, suggesting its potential use in treatments to reduce inflammation (Lee et al., 2016).

Inhibitory Activity Against Cellular Senescence

Hericenone D shows inhibitory effects on adriamycin-induced cellular senescence in human umbilical vascular endothelial cells. This property highlights its potential application in anti-aging therapies and in the treatment of age-related diseases (Noh et al., 2015).

Potential in Treating or Preventing Dementia

Due to its ability to stimulate NGF synthesis, Hericenone D has been suggested as useful in treating and preventing dementia. The role of NGF in maintaining and supporting neural networks makes Hericenone D a compound of interest for cognitive health and neurodegenerative conditions (Ma et al., 2010).

Neurotrophic Effects in Combination with NGF

While Hericenone D itself does not directly induce neurite outgrowth, it can potentiate the effects of NGF in this process. This synergistic effect with NGF highlights its potential in enhancing neural health and could be significant in developing treatments for various neural conditions (Phan et al., 2014).

Anti-Platelet Aggregation Properties

Hericenone D exhibits selective inhibition of collagen-induced platelet aggregation. This property positions it as a potential novel compound for antithrombotic therapy, offering an alternative mechanism for preventing vascular diseases like myocardial infarction and stroke (Mori et al., 2010).

Neuroprotective Effects Against Endoplasmic Reticulum Stress

Hericenone D and its derivatives have shown neuroprotective effects against endoplasmic reticulum (ER) stress-dependent cell death. This suggests the potential of Hericenone D in developing pharmacologically useful substances for treating ER stress-related diseases (Kobayashi et al., 2021).

Safety And Hazards

While Hericenone D is generally considered safe, it’s always important to use it as directed by a healthcare professional. Potential side effects and interactions with other substances should be considered.

将来の方向性

Research into Hericenone D and other compounds found in the Lion’s Mane mushroom is ongoing. Future studies may provide more insight into their potential health benefits and uses.

特性

IUPAC Name |

[4-[(2E)-3,7-dimethyl-5-oxoocta-2,6-dienyl]-2-formyl-3-hydroxy-5-methoxyphenyl]methyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H58O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-36(40)43-28-31-26-35(42-5)33(37(41)34(31)27-38)23-22-30(4)25-32(39)24-29(2)3/h22,24,26-27,41H,6-21,23,25,28H2,1-5H3/b30-22+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTJZNRQMSBGEOJ-JBASAIQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC1=CC(=C(C(=C1C=O)O)CC=C(C)CC(=O)C=C(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC1=CC(=C(C(=C1C=O)O)C/C=C(\C)/CC(=O)C=C(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H58O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301112740 | |

| Record name | [4-[(2E)-3,7-Dimethyl-5-oxo-2,6-octadien-1-yl]-2-formyl-3-hydroxy-5-methoxyphenyl]methyl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301112740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

598.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hericenone D | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Hericenone D | |

CAS RN |

137592-04-2 | |

| Record name | [4-[(2E)-3,7-Dimethyl-5-oxo-2,6-octadien-1-yl]-2-formyl-3-hydroxy-5-methoxyphenyl]methyl octadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137592-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-[(2E)-3,7-Dimethyl-5-oxo-2,6-octadien-1-yl]-2-formyl-3-hydroxy-5-methoxyphenyl]methyl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301112740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hericenone D | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

41 - 43 °C | |

| Record name | Hericenone D | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

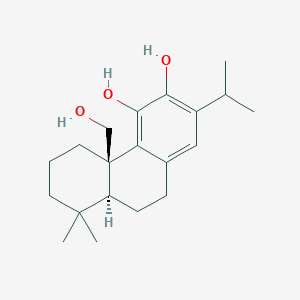

![(2S,3R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,9,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1255951.png)

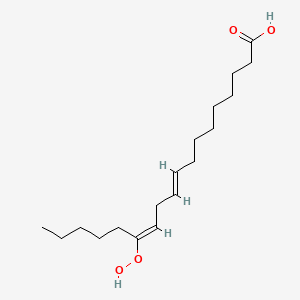

![2-[3-(1-Piperidinyl)propyl]-8,8-dipropyl-2-azaspiro[4.5]decane dihydrochloride](/img/structure/B1255958.png)

![[4-(Diphenylmethyl)-1-piperazinyl]-(5-methyl-4-nitro-3-isoxazolyl)methanone](/img/structure/B1255961.png)